molecular formula C23H24N2O6 B2469722 Fmoc-ss-dab(3-aloc)-oh CAS No. 1272754-91-2

Fmoc-ss-dab(3-aloc)-oh

Cat. No. B2469722
M. Wt: 424.453
InChI Key: IFXXIYKRKUGABN-XOBRGWDASA-N
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Description

“Fmoc-ss-dab(3-aloc)-oh” is a special type of amino acid derivative used in scientific experiments. It is also known as (2S,3S)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-allyloxycarbonyl-2,3-diaminobutyric acid . The N-Allyloxycarbonyl (Alloc) groups are widely used protecting groups for amines and amino acids .


Synthesis Analysis

The Alloc groups are quantitatively and very rapidly converted to free amino compounds by palladium . Deprotection of allyl (All) carboxylates and allyl aryl ethers can also be carried out accordingly . All and Alloc are fully compatible with Fmoc/tBu and Boc/Bzl strategies, as well as with Z protecting groups .


Molecular Structure Analysis

The molecular formula of “Fmoc-ss-dab(3-aloc)-oh” is C23H24N2O6. Its molecular weight is 424.453.


Chemical Reactions Analysis

The Alloc groups in “Fmoc-ss-dab(3-aloc)-oh” can be removed through a process called deprotection, which is catalyzed by palladium . This process is highly efficient and provides a practical orthogonal protective strategy for carbohydrates .


Physical And Chemical Properties Analysis

“Fmoc-ss-dab(3-aloc)-oh” has a molecular weight of 424.4 g/mol .

Scientific Research Applications

1. Solid-Phase Peptide Synthesis (SPPS) Challenges

Fmoc-Dab(Mtt)-OH, an orthogonally protected amino acid, exhibits poor coupling efficiency during SPPS, undergoing rapid lactamization under various conditions. Alternative orthogonally protected building blocks are recommended for a more efficient synthesis process to avoid costly and tedious procedures (Lam, Wu, & Wong, 2022).

2. Synthesis of Orthogonally Protected Amino Acids

The synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH from Fmoc-Asp/Glu involves several steps, including the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, Curtius rearrangement, and hydrolysis. This synthetic strategy highlights the versatility of Fmoc-Dab in the synthesis of complex amino acid derivatives (Rao, Tantry, & Babu, 2006).

3. Peptide Synthesis Monitored by Raman Spectroscopy

Near-infrared Fourier-transform Raman spectroscopy was used to monitor the stepwise solid-phase synthesis of a peptide using Fmoc as the N-α-protecting group. The study reveals the influence of Fmoc on the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).

4. Development of Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, have been explored for their antibacterial capabilities. These nanoassemblies exhibit substantial effects on bacterial morphology and are integrated into resin-based composites, demonstrating their potential in biomedical applications (Schnaider et al., 2019).

5. Self-Assembly and Hydrogelation of Fmoc-Phe Derivatives

The study of Fmoc-Phe derivatives, including modifications to the C-terminal group, reveals their significant influence on self-assembly and hydrogelation behavior. This research offers insights into optimizing amino acid LMW hydrogelators for gelation in complex buffered media (Ryan, Doran, Anderson, & Nilsson, 2011).

6. Enzyme-Initiated Self-Assembly of Fmoc-Tyrosine Hydrogels

The enzymatic dephosphorylation of Fmoc-tyrosine under physiological conditions leads to the self-assembly of hydrogels, whose mechanical properties and molecular arrangements can be controlled. This offers a cost-effective approach for applications in three-dimensional cell culture (Thornton, Smith, Merry, & Ulijn, 2009).

properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXXIYKRKUGABN-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-ss-dab(3-aloc)-oh

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